Menaquinone 6

説明

Menaquinone-6 Description

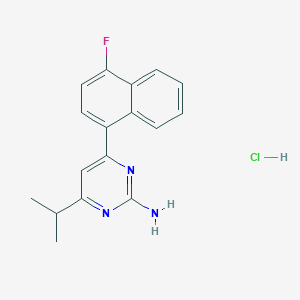

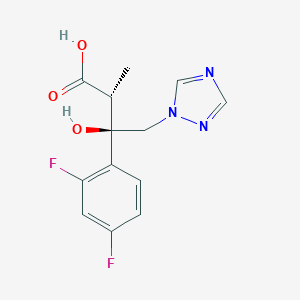

Menaquinone-6 (MK-6) is a member of the menaquinone family, which are compounds characterized by a methylnaphthoquinone ring and an isoprene side chain. MK-6 has been identified in strict anaerobic sulfate-reducing bacteria such as Desulfovibrio vulgaris and Desulfovibrio gigas, suggesting its role as an oxidation-reduction component in the electron transport pathway of these organisms .

Synthesis Analysis

The synthesis of MK-6 and other menaquinones involves complex chemical reactions. Traditional methods have used Friedel-Crafts alkylation, but this often results in low yields and a mixture of isomers. Alternative synthetic strategies include nucleophilic ring methods, metal-mediated reactions, electrophilic ring methods, pericyclic reactions, and homologation and side chain extensions. Each method has its advantages and disadvantages, with some focusing on high yields, regioselectivity, and stereochemistry . A practical and efficient method for the synthesis of MK-6 has been reported, which utilizes a "1 + 5 convergent synthetic approach" and has been extended to synthesize MK-9 .

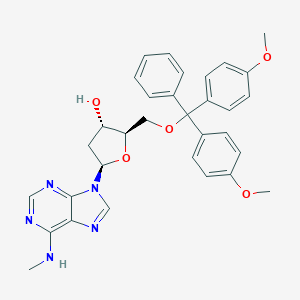

Molecular Structure Analysis

The molecular structure of MK-6 is characterized by a naphthoquinone ring and six isoprene units. The stereochemistry of a key intermediate in menaquinone biosynthesis has been determined to be (1R,2S,5S,6S)-2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate, which is critical for understanding the complete biosynthetic pathway .

Chemical Reactions Analysis

In the biosynthesis of menaquinones like MK-6, several enzymatic reactions are involved. For instance, the menD gene in Escherichia coli encodes for a bifunctional protein that catalyzes the decarboxylation of alpha-ketoglutarate and the addition of the resulting anion to isochorismate . Another enzyme, isochorismate synthase, converts chorismate to isochorismate, a committed step in menaquinone biosynthesis . The formation of o-succinylbenzoate (OSB) is also a key step, which does not require the decarboxylase activity of the ketoglutarate dehydrogenase complex .

Physical and Chemical Properties Analysis

Menaquinones are highly hydrophobic due to their long isoprene side chains, which makes studying their biological activity in aqueous solutions challenging. The physical properties of MK-6, like other menaquinones, are influenced by the length and saturation of the isoprene side chain, affecting their solubility and interaction with biological membranes . The chemical properties of MK-6, such as redox potential, are essential for its function in electron transport chains in bacteria .

Case Studies

The role of MK-6 in the electron transport pathway of anaerobic bacteria has been studied, highlighting its importance in energy metabolism . Additionally, the biosynthesis of menaquinones has been investigated in various microorganisms, revealing alternative pathways and suggesting potential targets for chemotherapeutics, as humans and some beneficial bacteria lack these pathways . The synthesis of MK-6 has also been optimized for better yields and efficiency, which is valuable for its potential application in industrial and pharmaceutical contexts .

科学的研究の応用

1. Menaquinone in Antimicrobial Research

Menaquinone, particularly menaquinone 6 (MK-6), is being explored for its potential in antimicrobial applications. Research has identified menaquinone biosynthesis pathways as viable targets for developing new antimicrobial agents, especially against gram-positive bacteria like Staphylococcus aureus, including methicillin-resistant strains (MRSA). Compounds inhibiting menaquinone biosynthesis show promise as selective antibacterial agents, providing a potential avenue for addressing drug resistance in harmful bacteria (Choi, Frandsen, & Narayanasamy, 2017); (Kurosu, Narayanasamy, Biswas, Dhiman, & Crick, 2007).

2. Menaquinone in Electron Transport and Energy Generation

Menaquinone, including MK-6, plays a critical role as an electron carrier in the respiratory chain of many bacteria. It's essential for ATP generation in Gram-positive, and anaerobically respiring Gram-negative bacteria. Inhibition of menaquinone production in target organisms can lead to bactericidal action irrespective of the organisms' growth phase, making it a focus for new antibiotic mechanisms (Boersch, Rudrawar, Grant, & Zunk, 2018).

3. Menaquinone in Biotechnological Production

Menaquinone, particularly menaquinone-7, a related form, has been studied for its production and recovery through biotechnological processes. Research includes exploring solid and liquid state fermentations, and the application of menaquinone in the food and pharmaceutical industries, highlighting its economic and industrial value (Berenjian, Mahanama, Kavanagh, & Dehghani, 2015); (Mahdinia, Demirci, & Berenjian, 2017).

4. Menaquinone in Evolutionary Biology

The study of menaquinone biosynthesis pathways offers insights into early prokaryote evolution. Different organisms utilize distinct biosynthetic pathways for menaquinone, and understanding these pathways provides a window into the evolutionary history and adaptive strategies of various microbial species (Zhi, Yao, Tang, Huang, Li, & Li, 2014).

5. Menaquinone and Bone Health

While not directly related to MK-6, menaquinone-4 (MK-4), a member of the vitamin K2 family, has been researched for its effects on bone metabolism and osteogenesis. It's significant in the study of bone health, particularly in the context of preventing osteoporosis and promoting bone formation (Koitaya et al., 2014); (Mandatori et al., 2018).

作用機序

Target of Action

Menaquinone 6, also known as Vitamin K2, is a major isoprenoid quinone found in bacteria . It plays an essential role as an electron carrier in the bacterial respiratory chain . The primary targets of Menaquinone 6 are the enzymes involved in electron transport and ATP generation in all Gram-positive, and anaerobically respiring Gram-negative bacteria .

Mode of Action

It is known to be involved in the electron transport chain, where it acts as an electron carrier . It is suspected to interact with the isoprenyl side chain to draw the chain into the active site to allow the catalytic reaction to occur . This interaction is crucial for the functioning of the electron transport chain and ATP generation .

Biochemical Pathways

Menaquinone 6 is involved in the biosynthesis of menaquinone, a process that is essential for the functioning of the electron transport chain in bacteria . The biosynthetic pathway of Menaquinone 6 within Bacillus subtilis consists of the glycolytic pathway (EMP), the pentose phosphate pathway (HMP), the 2-methyl-d-erythritol-4-phosphate pathway (MEP), and the menaquinone synthesis pathway (MK) . By inhibiting menaquinone production in target organisms, bactericidal action can be achieved irrespective of the organisms’ growth phase .

Pharmacokinetics

For example, Orlistat can cause a decrease in the absorption of Menaquinone 6, resulting in a reduced serum concentration and potentially a decrease in efficacy .

Result of Action

The molecular and cellular effects of Menaquinone 6’s action are primarily related to its role in the electron transport chain. By acting as an electron carrier, it facilitates the generation of ATP, which is essential for cellular energy production . Furthermore, it has been suggested that Menaquinone 6 may have a role in suppressing growth in cancer cells via cell-cycle arrest, autophagy, and apoptosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Menaquinone 6. For instance, exposure to light, especially ultraviolet (UV) light, atmospheric oxygen, and elevated temperatures may encourage the geometric isomerization of isoprenoid residues in the side chain of Menaquinone 6, resulting in the formation of cis isomers . Moreover, the stability of all-trans Menaquinone 6 was examined during 8 weeks of storage at a low temperature with minimal oxygen exposure in the absence of light. Negligible change in the all-trans Menaquinone 6 concentration occurred, suggesting it is reasonably stable during prolonged storage in this environment .

将来の方向性

The increased global demand for MK-6 has inspired interest in novel production strategies . With the advancements in synthetic biology, microbial synthesis of food is considered to be an efficient alternate approach that could permit quick food biosynthesis in an eco-friendly method . Further studies are necessary to clarify the roles of MK-6 on the immune system .

特性

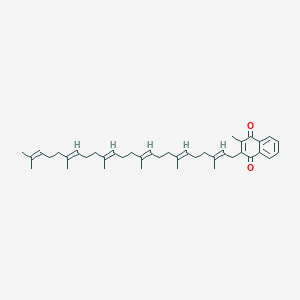

IUPAC Name |

2-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]-3-methylnaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H56O2/c1-30(2)16-11-17-31(3)18-12-19-32(4)20-13-21-33(5)22-14-23-34(6)24-15-25-35(7)28-29-37-36(8)40(42)38-26-9-10-27-39(38)41(37)43/h9-10,16,18,20,22,24,26-28H,11-15,17,19,21,23,25,29H2,1-8H3/b31-18+,32-20+,33-22+,34-24+,35-28+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFRQBZFETXBLTP-RCIYGOBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H56O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801018975 | |

| Record name | Menaquinone 6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801018975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

580.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Menaquinone 6 | |

CAS RN |

84-81-1 | |

| Record name | Menaquinone 6 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Menaquinone 6 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Menaquinone 6 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14936 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Menaquinone 6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801018975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MENAQUINONE 6 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71ANL51TLA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is menaquinone 6 (MK-6) and what is its significance?

A: Menaquinone 6 (MK-6) is a vital electron carrier and a member of the menaquinone family. Often referred to as vitamin K2, it plays a critical role in various biological processes, including electron transport in bacterial respiration and blood coagulation in mammals. While not directly observed in these studies, MK-6's presence in bacteria associated with human health, like Mesosutterella faecium, suggests potential implications for human health. []

Q2: Which bacterial species commonly produce MK-6?

A: MK-6 production is widespread among bacteria. The provided research highlights its presence in diverse genera such as Mesosutterella, Flavobacterium, Chryseobacterium, Salinicoccus, Kordia, Aequorivita, Aurantiacicella, Bizionia, Maribacter, Dokdonia, Myroides, Xanthomarina, Schleiferia, Winogradskyella, Lutaonella, Fluviicola, Curtanaerobium, Flavicella, Psychroflexus, Muriicola, Phaeocystidibacter, Polaribacter, and Flaviramulus. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] These genera encompass species found in diverse environments, from the human gut to marine sediments, highlighting MK-6's ecological importance.

Q3: How is MK-6 identified in bacterial species?

A: Chemotaxonomic analysis, a method used for classifying bacteria based on their chemical composition, helps identify MK-6. Researchers utilize techniques like high-performance liquid chromatography (HPLC) to isolate and identify MK-6 based on its unique chemical properties. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q4: Does the presence of MK-6 provide insights into the biology of a bacterium?

A: Yes, the presence or absence of MK-6 can be a valuable taxonomic marker. For instance, the presence of MK-6, along with other characteristics, helps distinguish Flavobacterium thalpophilum from other closely related Flavobacterium species. [] This information aids in bacterial classification and understanding their evolutionary relationships.

Q5: Are there specific environmental conditions that favor MK-6 production in bacteria?

A: Research suggests environmental factors can influence MK-6 production. For example, Maribacter chungangensis, isolated from a green seaweed, utilizes MK-6 as its sole isoprenoid quinone. [] This finding indicates that MK-6 might play a role in bacterial adaptation to specific ecological niches, like those rich in seaweed.

Q6: Can you elaborate on the role of MK-6 in bacterial respiration?

A6: MK-6 functions as an electron carrier in the bacterial electron transport chain, a crucial process for energy generation. While these studies focus on bacterial identification, understanding MK-6's role in bacterial respiration could offer insights into developing new antimicrobial agents that disrupt this pathway.

Q7: What is the connection between MK-6 and inflammatory bowel disease (IBD)?

A: While MK-6's direct role in IBD requires further investigation, research suggests a potential link. For instance, Mesosutterella faecium, an MK-6 producing bacterium, demonstrated a protective effect against dextran sulfate sodium (DSS)-induced colitis in a murine model. [] This finding implies that MK-6, potentially through modulating gut microbiota composition and function, could influence IBD development.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Benz[e]indolium, 1,1,2,3-tetramethyl-, 4-methylbenzenesulfonate (1:1)](/img/structure/B132919.png)